molecular formula C12H18N2O B14478273 N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea CAS No. 66736-29-6

N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea

Cat. No.: B14478273
CAS No.: 66736-29-6
M. Wt: 206.28 g/mol
InChI Key: DVOWQDWWOXQBFE-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea, also known as isoproturon, is a phenylurea herbicide widely used in agriculture to control the growth of broadleaf and grass weeds. It is particularly effective in wheat and barley fields. The compound works by inhibiting photosynthesis in susceptible plants, leading to their eventual death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea typically involves the reaction of 4-isopropylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the final product .

Industrial Production Methods

On an industrial scale, the production of N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques is crucial to meet regulatory standards for agricultural chemicals .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea is the inhibition of photosynthesis in plants. It targets the D1 protein of Photosystem II (PS-II) in the chloroplasts, blocking the electron transport chain. This disruption prevents the conversion of light energy into chemical energy, leading to the death of the plant. The compound binds to the Q_B site of the D1 protein, preventing the transfer of electrons and the formation of ATP and NADPH .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Dimethyl-N-[4-(propan-2-yl)phenyl]urea is unique due to its specific substitution pattern on the aromatic ring, which provides optimal herbicidal activity and selectivity. Its effectiveness in controlling a wide range of weeds in cereal crops makes it a valuable tool in modern agriculture .

Properties

CAS No.

66736-29-6

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1,3-dimethyl-1-(4-propan-2-ylphenyl)urea

InChI

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)14(4)12(15)13-3/h5-9H,1-4H3,(H,13,15)

InChI Key

DVOWQDWWOXQBFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C)C(=O)NC

Origin of Product

United States

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